2-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol
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Overview
Description
2-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol is a complex organic compound that features a pyrazole ring, a phenol group, and an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.
Attachment of the Phenol Group: The phenol group can be attached through a nucleophilic substitution reaction involving a phenol derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-isopropyl-1-methyl-1H-pyrazole: Lacks the phenol group, making it less versatile in hydrogen bonding interactions.
2-aminomethylphenol: Lacks the pyrazole ring, reducing its potential for π-π interactions.
1-methyl-3-isopropylpyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a phenol group, altering its reactivity and biological activity.
Uniqueness
2-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of both the phenol and pyrazole moieties allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H22ClN3O |
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Molecular Weight |
295.81 g/mol |
IUPAC Name |
2-[[(2-methyl-5-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-11(2)14-8-13(18(3)17-14)10-16-9-12-6-4-5-7-15(12)19;/h4-8,11,16,19H,9-10H2,1-3H3;1H |
InChI Key |
OCHULFVUCAJWRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CNCC2=CC=CC=C2O)C.Cl |
Origin of Product |
United States |
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